4-{4-[(2,6-difluorobenzoyl)amino]-1H-pyrazol-1-yl}butanoic acid
Overview
Description
4-{4-[(2,6-difluorobenzoyl)amino]-1H-pyrazol-1-yl}butanoic acid is a synthetic organic compound that has garnered interest due to its unique chemical structure and potential applications in various fields, including chemistry, biology, and medicine. The compound features a pyrazole ring substituted with a difluorobenzoyl group and a butanoic acid moiety, which contribute to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{4-[(2,6-difluorobenzoyl)amino]-1H-pyrazol-1-yl}butanoic acid typically involves multiple steps, starting with the preparation of the pyrazole ring. One common method involves the reaction of 2,6-difluorobenzoyl chloride with hydrazine to form the corresponding hydrazide. This intermediate is then reacted with an appropriate diketone to form the pyrazole ring.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions. Additionally, large-scale production may require the development of continuous flow processes to ensure consistent quality and scalability .
Chemical Reactions Analysis
Types of Reactions
4-{4-[(2,6-difluorobenzoyl)amino]-1H-pyrazol-1-yl}butanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxylated derivatives.
Reduction: Reduction reactions can yield amine derivatives or other reduced forms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures, appropriate solvents, and catalysts to facilitate the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted pyrazole compounds .
Scientific Research Applications
4-{4-[(2,6-difluorobenzoyl)amino]-1H-pyrazol-1-yl}butanoic acid has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: It is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and inflammatory conditions.
Mechanism of Action
The mechanism of action of 4-{4-[(2,6-difluorobenzoyl)amino]-1H-pyrazol-1-yl}butanoic acid involves its interaction with specific molecular targets and pathways. The difluorobenzoyl group is known to enhance the compound’s binding affinity to certain enzymes and receptors, leading to its biological effects. The pyrazole ring can interact with various proteins, modulating their activity and resulting in therapeutic outcomes .
Comparison with Similar Compounds
Similar Compounds
2,6-Difluorobenzoic acid: Shares the difluorobenzoyl group but lacks the pyrazole and butanoic acid moieties.
N-(2,6-difluorobenzoyl)-N′-[5-(pyrid-4-yl)-1,3,4-thiadiazol-2-yl]urea: Contains a similar difluorobenzoyl group but has a different core structure.
4-[(2,6-Difluorobenzoyl)amino]benzoic acid: Similar in structure but lacks the pyrazole ring.
Uniqueness
4-{4-[(2,6-difluorobenzoyl)amino]-1H-pyrazol-1-yl}butanoic acid is unique due to the combination of its pyrazole ring, difluorobenzoyl group, and butanoic acid moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development in various fields .
Properties
IUPAC Name |
4-[4-[(2,6-difluorobenzoyl)amino]pyrazol-1-yl]butanoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13F2N3O3/c15-10-3-1-4-11(16)13(10)14(22)18-9-7-17-19(8-9)6-2-5-12(20)21/h1,3-4,7-8H,2,5-6H2,(H,18,22)(H,20,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BCBALTUMYNUUTB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)C(=O)NC2=CN(N=C2)CCCC(=O)O)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13F2N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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